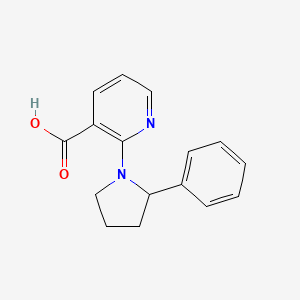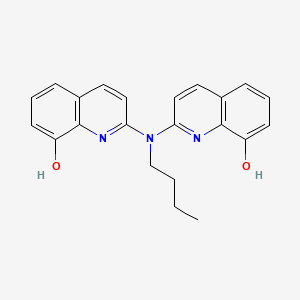
8-Quinolinol, 2,2'-(butylimino)bis-
Übersicht
Beschreibung
8-Quinolinol, 2,2’-(butylimino)bis- is a chemical compound with the molecular formula C22H21N3O2 . It contains a total of 51 bonds, including 30 non-H bonds, 22 multiple bonds, 5 rotatable bonds, 22 aromatic bonds, 4 six-membered rings, 2 ten-membered rings, 1 tertiary amine (aromatic), 2 aromatic hydroxyls, and 2 Pyridines .
Molecular Structure Analysis
The molecular structure of 8-Quinolinol, 2,2’-(butylimino)bis- is complex, with a total of 51 bonds. It includes 30 non-H bonds, 22 multiple bonds, 5 rotatable bonds, 22 aromatic bonds, 4 six-membered rings, 2 ten-membered rings, 1 tertiary amine (aromatic), 2 aromatic hydroxyls, and 2 Pyridines . Images of its 3-dimensional (3D) molecular structures, molecular surfaces, molecular orbitals, and an optimized 3D structure datafile are available .Wissenschaftliche Forschungsanwendungen
Specific Scientific Field
This application falls under the field of Cancer Research , specifically in the treatment of Breast Cancer .
Summary of the Application
8-Quinolinol has been used in research for selectively targeting Breast Cancer Stem Cells (CSCs). CSCs are known to sustain cancer maintenance, metastatic dissemination, and drug resistance .
Methods of Application
The anti-CSC efficacy of up to 17 small drugs was tested in Triple Negative Breast Cancer (TNBC) cell lines using cell viability assays on differentiated cancer cells and CSCs. The effect of 2 selected drugs (8-quinolinol -8Q- and niclosamide -NCS-) in the cancer stemness features were evaluated using mammosphere growth, cell invasion, migration, and anchorage-independent growth assays .
Results or Outcomes
Among all tested drug candidates, 8Q and NCS showed remarkable specific anti-CSC activity in terms of CSC viability, migration, invasion, and anchorage-independent growth reduction in vitro .
Application in the Development of Anticancer Agents
Specific Scientific Field
This application falls under the field of Medicinal Chemistry , specifically in the development of Anticancer Agents .
Summary of the Application
A series of bis-chelate Co (II) 5,7-dihalo-8-quinolinol-phenanthroline derivative complexes, with 5,7-dihalo-8-quinolinol and 2,2’-bipyridine mixed ligands, have been designed .
Methods of Application
The antitumor activity of these complexes has been evaluated against human HeLa (cervical) cancer cells in vitro, as well as in vivo against HeLa xenograft tumor growth .
Results or Outcomes
One of the complexes, Co7, exhibited high safety in vivo and was more effective in inhibiting HeLa tumor xenograft growth (43.7%) than cisplatin (35.2%) under the same conditions (2.0 mg/kg). In addition, Co7 (0.8 nM) inhibited telomerase activity, caused G2/M phase arrest, and induced mitochondrial dysfunction at a concentration 5662.5 times lower than Co1 (4.53 μM) in related assays .
Application in Asymmetric Reactions
Specific Scientific Field
This application falls under the field of Chemical Synthesis , specifically in the development of Asymmetric Reactions .
Summary of the Application
The tethered bis (8-quinolinolato) metal (TBOxM) complexes have found practical use in many asymmetric reactions . These complexes have been used to develop highly enantioselective reactions .
Methods of Application
The development of these reactions involves the use of TBOxM as catalysts. General reaction schemes and examples using these highly active and selective catalysts are given and discussed .
Results or Outcomes
The use of TBOxM has led to the development of a number of chiral catalysts which display unprecedented selectivity and reactivity . These catalysts have shown a broad range of applicability for a variety of unrelated asymmetric transformations .
Application in Biochemical Tools and Enzyme Inhibitors
Specific Scientific Field
This application falls under the field of Bioorganic Chemistry and Pharmaceutical Science .
Summary of the Application
8-Quinolinol (8-hydroxyquioline, 8HQ) attracts much attention in material sciences and biorelated sciences, because of their simple structures, strong metal coordination properties, fluorescence properties, and extensive possibility of functionalization . In this review, five applications of 8HQ are described .
Methods of Application
The applications of 8HQ to inhibitors against dinuclear zinc hydrolase and to radioprotectors that can inhibit apoptosis of radiosensitive normal cells during radiotherapy are described . Also, the finding of photochemical S-O bond cleavage reaction of 8HQ sulfonates (8HQS) under aqueous conditions, its mechanistic analysis and applications to photocleavable chemical linkers are described .
Results or Outcomes
The knowledge gained from these applications will be useful in design and synthesis of useful molecules containing 8HQ units, in bioorganic chemistry, chemical biology, pharmaceutical science, material science, and other related scientific fields .
Application in Fluorescent Probes
Specific Scientific Field
This application falls under the field of Bioorganic Chemistry and Chemical Biology .
Summary of the Application
8-Quinolinol (8-hydroxyquioline, 8HQ) has been used to develop fluorescent probes of zinc ions in living cells . These probes are important tools in the study of zinc ion distribution and function in biological systems .
Methods of Application
The development of these probes involves the synthesis of 8HQ-linked macrocyclic tetraamines . These compounds are designed to selectively bind zinc ions and emit fluorescence upon binding .
Results or Outcomes
The use of these fluorescent probes has provided valuable insights into the role of zinc ions in various biological processes .
Application in Antitumor Agents
Specific Scientific Field
This application falls under the field of Medicinal Chemistry and Pharmaceutical Science .
Summary of the Application
A series of bis-chelate Co (II) 5,7-dihalo-8-quinolinol-phenanthroline derivative complexes, with 5,7-dihalo-8-quinolinol and 2,2’-bipyridine mixed ligands, have been designed . These complexes have been evaluated for their antitumor activity .
Methods of Application
The antitumor activity of these complexes has been evaluated against human HeLa (cervical) cancer cells in vitro, as well as in vivo against HeLa xenograft tumor growth .
Results or Outcomes
One of the complexes, Co7, exhibited high safety in vivo and was more effective in inhibiting HeLa tumor xenograft growth (43.7%) than cisplatin (35.2%) under the same conditions (2.0 mg/kg) . In addition, Co7 (0.8 nM) inhibited telomerase activity, caused G2/M phase arrest, and induced mitochondrial dysfunction at a concentration 5662.5 times lower than Co1 (4.53 μM) in related assays .
Eigenschaften
IUPAC Name |
2-[butyl-(8-hydroxyquinolin-2-yl)amino]quinolin-8-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H21N3O2/c1-2-3-14-25(19-12-10-15-6-4-8-17(26)21(15)23-19)20-13-11-16-7-5-9-18(27)22(16)24-20/h4-13,26-27H,2-3,14H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AWKZSNHJRJMXCN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCN(C1=NC2=C(C=CC=C2O)C=C1)C3=NC4=C(C=CC=C4O)C=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H21N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90385313 | |
| Record name | 8-Quinolinol, 2,2'-(butylimino)bis- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90385313 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
359.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
8-Quinolinol, 2,2'-(butylimino)bis- | |
CAS RN |
82361-90-8 | |
| Record name | 8-Quinolinol, 2,2'-(butylimino)bis- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90385313 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | N-Butyl-2,2'-imino-di(8-quinolinol) | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



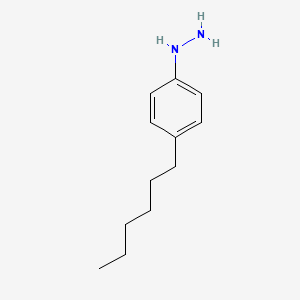
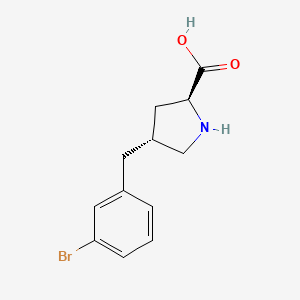
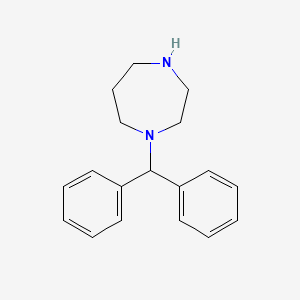
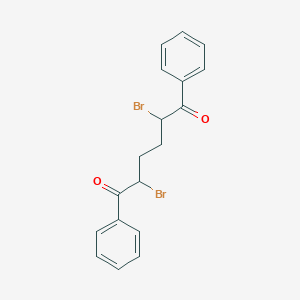
![2-[[4-(1H-benzimidazol-2-ylmethyl)phenyl]methyl]-1H-benzimidazole](/img/structure/B1621526.png)

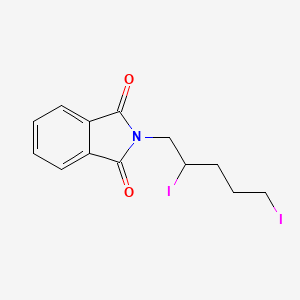
![Methyl 2-amino-6-isopropyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate hydrate](/img/structure/B1621536.png)
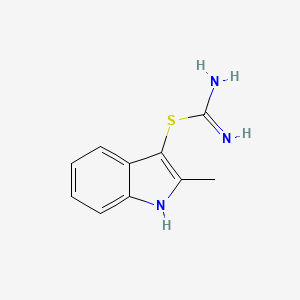
![4-[(2-Methylpiperidin-1-yl)sulfonyl]benzoic acid](/img/structure/B1621539.png)
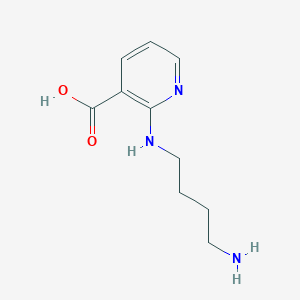
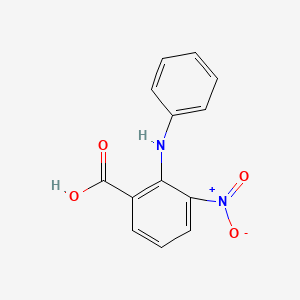
![2-Biphenyl-4-YL-2,3,4,5-tetrahydro-1H-benzo[B][1,4]diazepine](/img/structure/B1621543.png)
